molecular formula C20H12N2O6S B4157893 (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate

(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate

Cat. No.: B4157893
M. Wt: 408.4 g/mol
InChI Key: IMKUGUJBGXQFKR-UHFFFAOYSA-N
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Description

The compound “2-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C20H16N2O5S and a molecular weight of 396.41644 . It is related to the class of compounds known as dihydrobenzo[cd]indole-6-sulfonamides .


Synthesis Analysis

The synthesis of this compound and its analogs has been reported in the literature . The process involved the optimization of a previously reported TNF-α inhibitor, EJMC-1, through shape screening and rational design . A commercial compound library was screened for EJMC-1 analogs based on shape similarity . The most potent compound identified was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10), which showed an IC50 of 14 μM, 2.2-fold stronger than EJMC-1 . Further optimization of S10 led to the synthesis of new compounds, the most potent of which was 4e, with an IC50 value of 3 μM in cell assay .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a dihydrobenzo[cd]indole core, a sulfonyl group, and an isoindole dione group . The presence of these functional groups likely contributes to the compound’s biological activity.

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, it is known to be a potent inhibitor of tumor necrosis factor-α (TNF-α) . TNF-α plays a pivotal role in inflammatory response, and dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .

Future Directions

The compound and its analogs have been identified as potent TNF-α inhibitors, suggesting potential for further development as therapeutic agents . The most potent compound identified in the study, 4e, could be further optimized for its activity and properties . This research provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6S/c1-21-15-9-10-16(13-7-4-8-14(17(13)15)18(21)23)29(26,27)28-22-19(24)11-5-2-3-6-12(11)20(22)25/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUGUJBGXQFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)ON4C(=O)C5=CC=CC=C5C4=O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Reactant of Route 2
Reactant of Route 2
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Reactant of Route 3
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Reactant of Route 4
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Reactant of Route 5
Reactant of Route 5
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Reactant of Route 6
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate

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